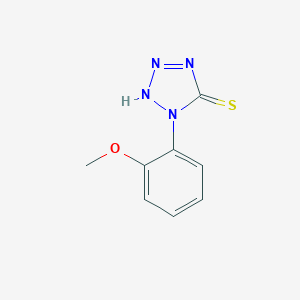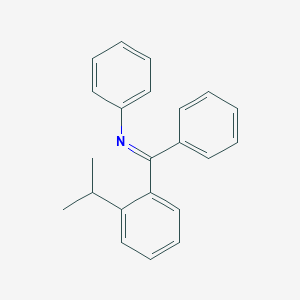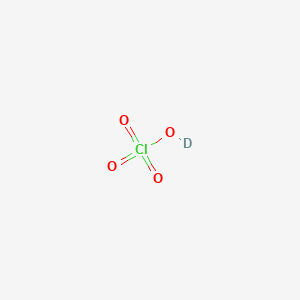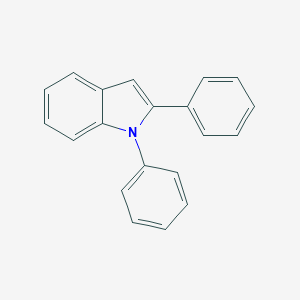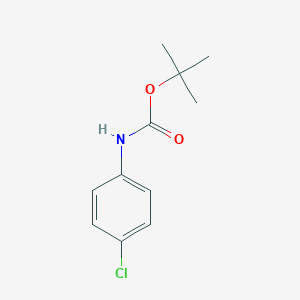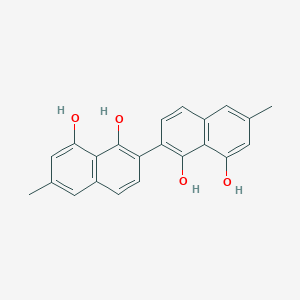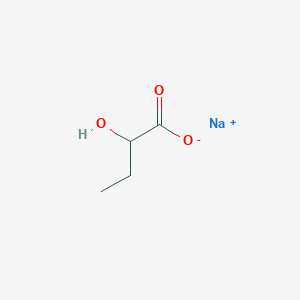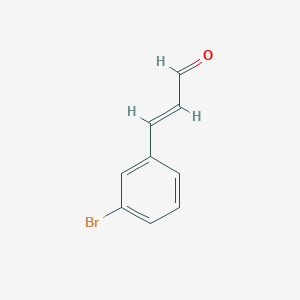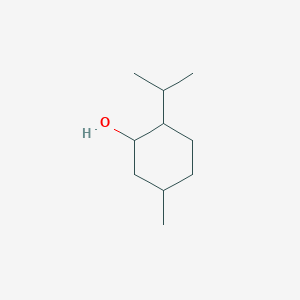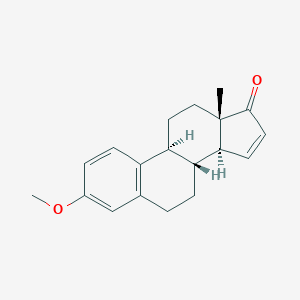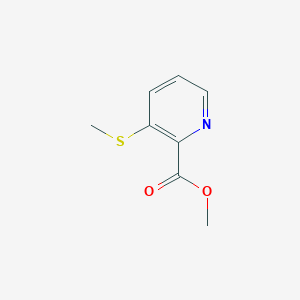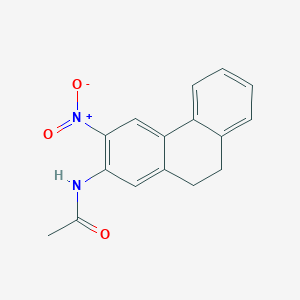![molecular formula C14H21N3O3S B100152 Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]- CAS No. 519145-92-7](/img/structure/B100152.png)
Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]- is a chemical compound that has been widely used in scientific research for its various applications. This compound is synthesized using a specific method and has been found to have a unique mechanism of action. In
Wirkmechanismus
Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]- has a unique mechanism of action. It has been found to inhibit the activity of specific enzymes, including phosphodiesterase and cyclooxygenase. This inhibition leads to a decrease in the production of certain signaling molecules, including prostaglandins and cytokines, which are involved in various biological processes.
Biochemische Und Physiologische Effekte
Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]- has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. It has also been found to have neuroprotective effects and to improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]- has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. It has also been found to be effective in small concentrations, which makes it cost-effective. However, it has some limitations as well. It has been found to have low solubility in water, which can make it difficult to use in some experiments. It has also been found to have some toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders. Another direction is to investigate its role in various biological processes, including inflammation and apoptosis. Additionally, future research could focus on improving the solubility and reducing the toxicity of Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]- to expand its use in various applications.
Conclusion:
Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]- is a chemical compound that has been widely used in scientific research for its various applications. It is synthesized using a specific method and has a unique mechanism of action. It has been found to have various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. There are several future directions for research on Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-, which could lead to its use in various therapeutic and biological applications.
Synthesemethoden
Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]- is synthesized using a specific method that involves the reaction of 4-(4-aminophenyl)sulfonyl)phenyl)ethylamine with acetic anhydride. The reaction is carried out under specific conditions, and the resulting product is purified to obtain Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]- has been widely used in scientific research for its various applications. It has been found to be useful in the study of various diseases, including cancer, diabetes, and autoimmune disorders. It has also been found to be useful in the study of various biological processes, including inflammation, apoptosis, and angiogenesis.
Eigenschaften
CAS-Nummer |
519145-92-7 |
|---|---|
Produktname |
Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]- |
Molekularformel |
C14H21N3O3S |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
N-[4-(4-ethylpiperazin-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C14H21N3O3S/c1-3-16-8-10-17(11-9-16)21(19,20)14-6-4-13(5-7-14)15-12(2)18/h4-7H,3,8-11H2,1-2H3,(H,15,18) |
InChI-Schlüssel |
CJXUVLMZVFQILV-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Kanonische SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



